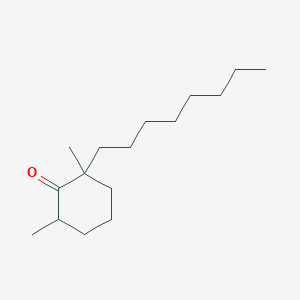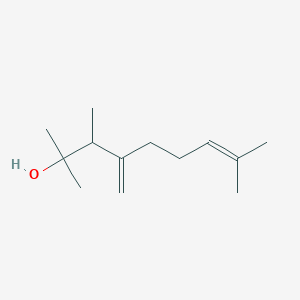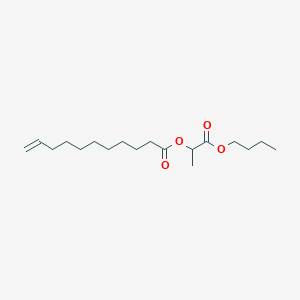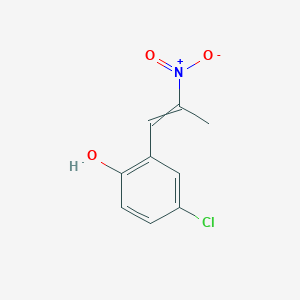![molecular formula C10H16O B14593902 [3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde CAS No. 61394-32-9](/img/structure/B14593902.png)
[3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde: is an organic compound characterized by a cyclopentene ring substituted with an isopropyl group and an acetaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the aldehyde group can yield primary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are often used.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary alcohols.
Substitution: Various substituted cyclopentene derivatives.
Scientific Research Applications
Chemistry: In chemistry, [3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction mechanisms and pathways.
Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it valuable in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which [3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde exerts its effects involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound may participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
[3-(Propan-2-yl)cyclopent-2-en-1-yl]acetaldehyde: This compound differs by the position of the double bond in the cyclopentene ring.
[3-(Propan-2-yl)cyclopent-3-en-1-yl]methanol: This compound has a hydroxyl group instead of an aldehyde group.
Uniqueness: The unique structural feature of [3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde is the presence of both an isopropyl group and an aldehyde group on a cyclopentene ring
Properties
CAS No. |
61394-32-9 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-(3-propan-2-ylcyclopent-3-en-1-yl)acetaldehyde |
InChI |
InChI=1S/C10H16O/c1-8(2)10-4-3-9(7-10)5-6-11/h4,6,8-9H,3,5,7H2,1-2H3 |
InChI Key |
YHGKYHVLZMDKHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CCC(C1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide](/img/structure/B14593820.png)





![{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene](/img/structure/B14593856.png)


![4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14593861.png)

![2-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)cyclopentan-1-one](/img/structure/B14593871.png)

![1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14593878.png)
